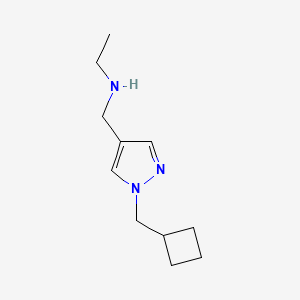

n-((1-(Cyclobutylmethyl)-1h-pyrazol-4-yl)methyl)ethanamine

Description

Properties

Molecular Formula |

C11H19N3 |

|---|---|

Molecular Weight |

193.29 g/mol |

IUPAC Name |

N-[[1-(cyclobutylmethyl)pyrazol-4-yl]methyl]ethanamine |

InChI |

InChI=1S/C11H19N3/c1-2-12-6-11-7-13-14(9-11)8-10-4-3-5-10/h7,9-10,12H,2-6,8H2,1H3 |

InChI Key |

MYBUITACCOGJJG-UHFFFAOYSA-N |

Canonical SMILES |

CCNCC1=CN(N=C1)CC2CCC2 |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyrazole Ring

The pyrazole ring is constructed by reacting hydrazine derivatives with 1,3-diketones or β-ketoesters. This reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by cyclization and dehydration steps to yield the pyrazole core.

- Typical reaction conditions: Acidic or basic media, moderate heating.

- Key intermediates: 4-substituted pyrazoles with reactive sites for further functionalization.

N1-Substitution with Cyclobutylmethyl Group

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Pyrazole ring formation | Hydrazine + 1,3-diketone, acidic/basic medium | 4-substituted pyrazole core |

| 2 | N1-Alkylation | Bromomethylcyclobutane, Cs2CO3, DMF, RT or MW | N1-(Cyclobutylmethyl)pyrazole |

| 3 | C4 Functionalization | Halomethylation (e.g., chloromethylation) | 4-(Halomethyl)-N1-(cyclobutylmethyl)pyrazole |

| 4 | Nucleophilic substitution | Ethylamine, mild heating | This compound |

Supporting Research Findings and Analysis

- Pyrazole synthesis via hydrazine and diketones is a well-established method, providing a versatile platform for further functionalization.

- N-alkylation with bromomethylcyclobutane has precedent in related heterocyclic systems such as quinolinones, where cesium carbonate and palladium-catalyzed Buchwald-type couplings were used to install cyclobutylmethyl groups efficiently.

- Nucleophilic substitution at halomethylated pyrazole C4 with ethylamine is a straightforward method to introduce ethanamine functionality, supported by analogous transformations in medicinal chemistry literature.

- The entire synthetic route benefits from mild reaction conditions, scalability, and the possibility of microwave-assisted synthesis to improve yields and reduce reaction times.

Data Table: Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C11H19N3 |

| Molecular Weight | 193.29 g/mol |

| IUPAC Name | N-[[1-(cyclobutylmethyl)pyrazol-4-yl]methyl]ethanamine |

| CAS Registry Number | Not universally assigned (VCID: VC18277533) |

| SMILES | CCNCC1=CN(N=C1)CC2CCC2 |

| InChI Key | MYBUITACCOGJJG-UHFFFAOYSA-N |

Chemical Reactions Analysis

Types of Reactions

N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines.

Scientific Research Applications

N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)ethanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)ethanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The cyclobutylmethyl group distinguishes this compound from analogs with smaller alkyl, aromatic, or heterocyclic substituents. Below is a comparative analysis of its structural and physicochemical properties relative to similar compounds from the evidence:

Table 1: Structural Comparison of Pyrazole Derivatives

Physicochemical and Pharmacokinetic Implications

- However, the strained cyclobutane ring may increase synthetic complexity .

- Ethyl and Methyl Substituents : Compounds like those in exhibit lower molecular weights and reduced steric hindrance, favoring metabolic clearance but possibly limiting target engagement.

- Aromatic vs. Aliphatic Substituents : Phenyl groups (e.g., ) enable π-π stacking interactions with biological targets, whereas cyclobutylmethyl may prioritize hydrophobic interactions.

Biological Activity

n-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)ethanamine, also known as 1-(cyclobutylmethyl)-1H-pyrazol-4-ylmethanamine, is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: . Its structure features a pyrazole ring substituted with a cyclobutylmethyl group and an ethanamine moiety, which contributes to its unique reactivity and interaction profiles.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. This interaction can modulate biochemical pathways, influencing processes such as inflammation and pain perception.

Anti-inflammatory and Analgesic Effects

Research has demonstrated that compounds similar to this compound exhibit significant anti-inflammatory and analgesic properties. For instance, studies have shown that substituted pyrazoles can achieve up to 90.40% inhibition of inflammatory responses, alongside notable analgesic effects with up to 100% protection in certain models .

Inhibition of LRRK2

This compound has been identified as a potential inhibitor of Leucine-rich repeat kinase 2 (LRRK2), which is implicated in neurodegenerative diseases such as Parkinson's disease. The inhibition of LRRK2 by compounds like this compound suggests a pathway for therapeutic intervention in related disorders .

Case Studies

Case Study 1: Anti-inflammatory Activity

In a controlled study involving various substituted pyrazoles, this compound was tested for its anti-inflammatory effects. The results indicated a strong correlation between the structural features of the compound and its ability to inhibit pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent .

Case Study 2: Neurological Implications

Another study explored the effects of this compound on neurological pathways. It was found that this compound could modulate neurotransmitter release, suggesting implications for treating conditions like anxiety and depression .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

| Compound Name | Molecular Formula | Key Activity |

|---|---|---|

| This compound | C10H15N3 | Anti-inflammatory, LRRK2 inhibitor |

| Cyclobutyl (1-methyl-1H-pyrazol-4-yl)methanamine | C10H14N2 | Moderate analgesic |

| 2-chloro-1-[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]ethanone | C10H13ClN2O | Antimicrobial activity |

Q & A

Q. What are the optimized synthetic routes for N-((1-(Cyclobutylmethyl)-1H-pyrazol-4-yl)methyl)ethanamine, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves multi-step alkylation and reduction reactions. For example, cyclobutylmethyl groups can be introduced via nucleophilic substitution under inert atmospheres (e.g., N₂), using solvents like THF or MeOH. Reduction of intermediates with NaBH₄ at controlled temperatures (0°C to room temperature) is critical to avoid over-reduction . Adjusting equivalents of reagents (e.g., 1.5 eq propargyl bromide for alkylation) and optimizing reaction times (e.g., 12 hours for imine formation) can enhance yields. Microwave-assisted synthesis (e.g., Biotage® Initiator+) may accelerate steps like cyclization .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- ¹H NMR : Analyze proton environments (e.g., cyclobutyl CH₂ at δ 3.98 ppm, pyrazole CH at δ 8.67 ppm) to confirm substitution patterns .

- ESI-MS : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm molecular weight .

- X-ray Diffraction : Resolve crystallographic data for unambiguous structural confirmation, especially for novel derivatives .

- Elemental Analysis : Validate purity by comparing calculated vs. observed C/H/N percentages (e.g., ±0.3% tolerance) .

Q. What safety protocols should researchers follow when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and eye protection to avoid dermal/ocular exposure.

- Ventilation : Conduct reactions in fume hoods due to potential volatile intermediates.

- Disposal : Neutralize waste with licensed services; avoid releasing into aquatic systems due to unknown ecotoxicity .

- Storage : Keep under N₂ in amber vials at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations can calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the pyrazole ring’s electron-rich regions may favor electrophilic substitution. Optimize molecular geometry using software like Gaussian or ORCA, and validate with experimental NMR/X-ray data . Solvent effects (PCM models) and transition-state analysis can further refine reaction mechanisms .

Q. How can researchers resolve contradictions in pharmacological data for this compound derivatives?

- Methodological Answer :

- Dose-Response Curves : Perform assays across multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

- Off-Target Screening : Use panels like Eurofins CEREP to rule out interference from unrelated receptors/enzymes.

- Structural Analog Comparison : Compare bioactivity with analogs (e.g., triazole vs. pyrazole derivatives) to isolate pharmacophoric groups .

Q. What strategies enable the design of this compound-based ligands for biochemical assays?

- Methodological Answer :

- Chelation Sites : Introduce donor atoms (e.g., pyrazole N, amine NH) to coordinate metal ions (e.g., La³⁺ in lanthanum complexes) .

- Linker Optimization : Vary methylene chain lengths (e.g., ethanamine vs. propanamine) to modulate steric bulk and binding affinity .

- Fluorescent Tagging : Attach fluorophores (e.g., dansyl chloride) via amine groups for real-time tracking in cellular assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.